5H-Indeno[1,2-d]pyrimidine-2,4-diamine

Receptor tyrosine kinase inhibitor Scaffold hopping Regioisomer comparison

5H-Indeno[1,2-d]pyrimidine-2,4-diamine (CAS 95140-64-0) is the unsubstituted 2,4-diamino derivative of the 5H-indeno[1,2-d]pyrimidine tricyclic heteroaromatic scaffold. With a molecular formula of C11H10N4 and molecular weight of 198.22 g/mol, this compound represents the minimal pharmacophoric core of a broader class of indenopyrimidines that have been explored as receptor tyrosine kinase (RTK) inhibitors, aromatase inhibitors, and monoamine oxidase inhibitors.

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 95140-64-0
Cat. No. B12122876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-Indeno[1,2-d]pyrimidine-2,4-diamine
CAS95140-64-0
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C3=C1C(=NC(=N3)N)N
InChIInChI=1S/C11H10N4/c12-10-8-5-6-3-1-2-4-7(6)9(8)14-11(13)15-10/h1-4H,5H2,(H4,12,13,14,15)
InChIKeyJEAWECDUKGTHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Indeno[1,2-d]pyrimidine-2,4-diamine (CAS 95140-64-0): Procurement-Grade Characterization of an Unsubstituted Indeno-Pyrimidine Scaffold


5H-Indeno[1,2-d]pyrimidine-2,4-diamine (CAS 95140-64-0) is the unsubstituted 2,4-diamino derivative of the 5H-indeno[1,2-d]pyrimidine tricyclic heteroaromatic scaffold [1]. With a molecular formula of C11H10N4 and molecular weight of 198.22 g/mol, this compound represents the minimal pharmacophoric core of a broader class of indenopyrimidines that have been explored as receptor tyrosine kinase (RTK) inhibitors, aromatase inhibitors, and monoamine oxidase inhibitors [2]. Unlike its N4-aryl-substituted analogs that dominate the patent and primary literature, this unadorned scaffold lacks the substituents found in lead compounds such as N4-phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine (C17H14N4, MW 274.32) [3], positioning it primarily as a synthetic intermediate or fragment-based discovery starting point rather than a standalone bioactive entity.

Procurement Risk Alert: Why 5H-Indeno[1,2-d]pyrimidine-2,4-diamine Cannot Be Interchanged with Its N4-Substituted or Regioisomeric Analogs


Generic substitution among indenopyrimidine-2,4-diamines carries substantial risk of experimental divergence because biological activity in this class is exquisitely sensitive to both substituent identity at N4/C5 and ring fusion regiochemistry. The [1,2-d] versus [2,1-d] regioisomeric scaffold determines the spatial orientation of the 2,4-diaminopyrimidine pharmacophore relative to the indene ring, directly impacting target binding geometry at kinases and DHFR [1]. Within the [1,2-d] series, unsubstituted 5H-Indeno[1,2-d]pyrimidine-2,4-diamine lacks the aromatic N4-phenyl substituent found in literature-reported leads such as N4-phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine, which provides critical hydrophobic contacts in RTK active sites [2]. Furthermore, this compound lacks the C5-aryl substituents that confer aromatase inhibitory activity documented in the Eli Lilly patent US4769378 for 5-phenyl-5H-indeno[1,2-d]pyrimidines [3]. Consequently, procurement of the unsubstituted core for assays expecting the potency profile of substituted analogs will yield misleading negative results, while its use as a negative control requires explicit verification of inactivity—data that are currently absent from the peer-reviewed literature.

5H-Indeno[1,2-d]pyrimidine-2,4-diamine Differential Evidence: Quantitative Comparator Assessment


Regioisomeric Scaffold Identity: [1,2-d] vs. [2,1-d] Fusion Defines Target Engagement Potential

5H-Indeno[1,2-d]pyrimidine-2,4-diamine bears the [1,2-d] ring fusion, placing the pyrimidine 2,4-diamine pharmacophore in a distinct spatial orientation relative to the indene ring compared to the [2,1-d] regioisomer. In the Gangjee et al. RTK inhibitor series, the [2,1-d] scaffold (specifically compound 7 in the study) achieved two-digit nanomolar GI50 values against nine NCI60 tumor cell lines with submicromolar activity against 29 additional lines [1]. N4-Phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine is explicitly identified as the regioisomer of the more extensively characterized [2,1-d] leads [2]. The unsubstituted 5H-Indeno[1,2-d]pyrimidine-2,4-diamine represents the core of the [1,2-d] regioisomeric series but without the N4-aryl substitution required for target affinity; no peer-reviewed biological activity data (IC50, Ki, GI50) were identified for this compound in the accessible literature.

Receptor tyrosine kinase inhibitor Scaffold hopping Regioisomer comparison

Absence of Aromatase-Inhibitory C5-Aryl Substituents: A Critical Gap vs. Patented 5-Phenyl Analogs

Eli Lilly patent US4769378 defines a series of 5-phenyl-5H-indeno[1,2-d]pyrimidines as aromatase inhibitors for estrogen-dependent diseases including breast cancer [1]. The patent specifies that the 5-position must bear a substituted phenyl ring (Y = H, OH, Cl, F, or NHCOCH3; R1 = H, Cl, F, OCH3, or CF3) for aromatase inhibitory activity. 5H-Indeno[1,2-d]pyrimidine-2,4-diamine possesses a bare CH2 at the 5-position rather than the required 5-phenyl or substituted-phenyl group, and also lacks the 2,4-diamino arrangement specified in certain claims [1]. No aromatase inhibition data are available for this unsubstituted compound.

Aromatase inhibitor Estrogen-dependent disease Patent-defined pharmacophore

Physicochemical Property Divergence: Lipophilicity and Rotatable Bond Deficit Relative to Bioactive Analogs

Computed physicochemical properties derived from PubChem highlight substantial divergence between 5H-Indeno[1,2-d]pyrimidine-2,4-diamine and its nearest bioactive analog, N4-phenyl-9H-indeno[2,1-d]pyrimidine-2,4-diamine [1]. The target compound exhibits XLogP3 = 1.2 versus 3.4 for the N4-phenyl analog (ΔLogP = -2.2), reflecting >100-fold lower predicted lipophilicity. It contains zero rotatable bonds versus two in the comparator, and has molecular weight 198.22 g/mol versus 274.32 g/mol. The topological polar surface area (TPSA) is identical at 63.8 Ų for both compounds, indicating that polarity is dominated by the conserved 2,4-diaminopyrimidine core [1]. These properties place the target compound within fragment-like chemical space (MW < 250, LogP < 3, rotatable bonds ≤ 2) rather than lead-like space, consistent with its role as a fragment starting point rather than an optimized ligand.

Lead-likeness Fragment-based drug discovery Physicochemical profiling

MAO-A Inhibitory Activity: Class-Level Evidence for 2-Phenyl-Substituted Analog with 18,000 nM IC50—Unsubstituted Core Activity Uncharacterized

The closest documented biological activity for any 5H-indeno[1,2-d]pyrimidine derivative is the monoamine oxidase A (MAO-A) inhibition reported for 2-phenyl-5H-indeno[1,2-d]pyrimidine, which displayed an IC50 of 18,000 nM (18 μM) against rat MAO-A in a continuous spectrophotometric assay at pH 7.4, 2°C [1]. This moderate, micromolar potency was achieved only with the 2-phenyl-substituted derivative; the unsubstituted 5H-Indeno[1,2-d]pyrimidine-2,4-diamine bears a 2-amino group instead of 2-phenyl, and its MAO inhibitory activity has not been characterized. No direct head-to-head comparison between the 2,4-diamine and the 2-phenyl analog is available.

Monoamine oxidase inhibitor Neuropharmacology Tricyclic scaffold

Defensible Application Scenarios for 5H-Indeno[1,2-d]pyrimidine-2,4-diamine Based on Current Evidence


Synthetic Intermediate for N4-Aryl Derivatization in RTK Inhibitor Lead Optimization

The unsubstituted 2,4-diamino core of 5H-Indeno[1,2-d]pyrimidine-2,4-diamine serves as a versatile intermediate for introducing N4-aryl substituents via nucleophilic aromatic substitution or Buchwald-Hartwig amination, enabling systematic SAR exploration of the [1,2-d] regioisomeric series. The Gangjee dissertation explicitly identifies N4-phenyl-5H-indeno[1,2-d]pyrimidine-2,4-diamine as the [1,2-d] regioisomer of the potent [2,1-d] RTK inhibitor series, validating derivatization at N4 as the productive vector for activity [1].

Negative Control or Baseline Compound for Fragment-Based Drug Discovery (FBDD) Libraries

With molecular weight of 198.22 g/mol, XLogP3 of 1.2, zero rotatable bonds, and no demonstrated biological activity against the targets reported for its substituted analogs, 5H-Indeno[1,2-d]pyrimidine-2,4-diamine is suited as a negative control compound in FBDD screens targeting RTKs, aromatase, or MAO enzymes. Its computed TPSA of 63.8 Ų matches that of the N4-phenyl analog [2], enabling isolation of substituent-specific contributions to binding when used alongside N4-aryl-substituted derivatives in SPR or thermal shift assays.

Computational Chemistry Reference Standard for Scaffold-Hopping and Pharmacophore Modeling

As the minimal 2,4-diamino-indeno[1,2-d]pyrimidine scaffold with no rotatable bonds (rigid core), this compound provides a defined conformational reference for docking studies and pharmacophore model development comparing the [1,2-d] versus [2,1-d] regioisomeric series. The identical TPSA but divergent LogP (ΔLogP = -2.2 vs. N4-phenyl analog) [2] offers a controlled system for deconvoluting hydrophobic versus polar contributions to target binding.

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